
FM-381
Descripción general
Descripción
FM-381 es un potente inhibidor reversible covalente de la Janus quinasa 3 (JAK3). Tiene una IC50 de 127 pM para JAK3, con una selectividad 410, 2700 y 3600 veces mayor sobre la Janus quinasa 1 (JAK1), la Janus quinasa 2 (JAK2) y la tirosina quinasa 2 (TYK2), respectivamente . Este compuesto es particularmente significativo en el campo de la inmunología debido a su función en la inhibición de JAK3, que es crucial para el desarrollo de células inmunocompetentes .
Métodos De Preparación
FM-381 se sintetiza a través de una serie de reacciones químicas que implican la formación de un enlace covalente con la Cys909 única en la posición +7 de la puerta de enlace en JAK3 . La ruta sintética típicamente involucra el uso de varios reactivos y catalizadores bajo condiciones controladas para asegurar la formación del producto deseado. Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente involucren rutas sintéticas similares con optimización para la producción a gran escala .
Análisis De Reacciones Químicas
FM-381 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede experimentar reacciones de oxidación, que pueden alterar su estructura química y actividad.
Reducción: Las reacciones de reducción también pueden modificar this compound, lo que podría afectar sus propiedades inhibitorias.
Sustitución: this compound puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.
Aplicaciones Científicas De Investigación
Chemical Profile
- Chemical Name : FM-381
- CAS Number : 2226521-65-7
- Target : JAK3
- Mechanism of Action : Covalent reversible inhibition at the Cys909 site
- IC50 Values :
- JAK3: 127 pM
- JAK1: 52 nM
- JAK2: 346 nM
- TYK2: 459 nM
Autoimmune Diseases
This compound has been studied for its potential use in treating autoimmune conditions such as rheumatoid arthritis and psoriasis. By inhibiting JAK3, this compound can modulate immune responses, reducing inflammation and tissue damage.
Case Study: Rheumatoid Arthritis
A study demonstrated that this compound effectively reduced IL-2 stimulated STAT5 phosphorylation in human CD4+ T cells at concentrations as low as 100 nM. This suggests that this compound can effectively modulate T cell activity, which is critical in autoimmune diseases characterized by T cell overactivity .
Cancer Therapy
This compound's ability to inhibit JAK3 also positions it as a candidate for cancer therapies, particularly in hematological malignancies where JAK signaling is often dysregulated.
Case Study: Hematological Malignancies
Research indicates that this compound exhibits significant efficacy in inhibiting the growth of certain cancer cell lines by blocking JAK3-mediated signaling pathways. The compound's selectivity minimizes side effects typically associated with broader-spectrum kinase inhibitors .
Off-Target Selectivity Assessments
This compound has been extensively evaluated for off-target effects across a panel of 410 protein kinases. The results indicate:
- No significant activity detected at 100 nM.
- Weak activity observed at 500 nM against some kinases, confirming its selectivity profile .
Data Table: Potency and Selectivity of this compound
Target Kinase | IC50 (nM) | Selectivity Ratio |
---|---|---|
JAK3 | 0.127 | - |
JAK1 | 52 | 410-fold |
JAK2 | 346 | 2700-fold |
TYK2 | 459 | 3600-fold |
BTK | >5000 | - |
Mecanismo De Acción
FM-381 ejerce sus efectos al dirigirse a la Cys909 única en la posición +7 de la puerta de enlace en JAK3. Esta interacción da como resultado la inhibición de la actividad de JAK3, lo que a su vez afecta la vía de señalización JAK-STAT. La vía JAK-STAT es crucial para la transmisión de señales de los receptores de citoquinas al núcleo, donde regulan la expresión génica. Al inhibir JAK3, this compound interrumpe esta vía de señalización, lo que lleva a cambios en la función y el desarrollo de las células inmunitarias .
Comparación Con Compuestos Similares
FM-381 es único en su alta selectividad para JAK3 sobre otras quinasas. Compuestos similares incluyen:
Tofacitinib: Un inhibidor de JAK1/3 con menos selectividad en comparación con this compound.
FM-479: Un control inactivo para this compound sin actividad sobre JAK3 u otras quinasas. La alta selectividad y potencia de this compound lo convierten en una herramienta valiosa para estudiar funciones específicas de JAK3 y desarrollar terapias dirigidas.
Actividad Biológica
FM-381 is a selective covalent reversible inhibitor of Janus kinase 3 (JAK3), which has garnered considerable attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and certain cancers. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy, and relevant research findings.
This compound specifically targets the unique cysteine residue (Cys909) in the JAK3 protein, exhibiting an IC50 value of 127 pM, indicating its high potency against this kinase . JAK3 plays a critical role in the signaling pathways of various cytokines and growth factors, making it a significant target for interventions in diseases characterized by dysregulated immune responses.
Structure and Binding
The binding affinity of this compound to JAK3 was assessed using molecular docking techniques. The compound was docked into the active site of JAK3, revealing favorable interactions that stabilize the inhibitor within the binding pocket. The use of high-throughput virtual screening and molecular dynamics simulations has provided insights into the conformational dynamics of the this compound-JAK3 complex .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits JAK3 activity, leading to decreased phosphorylation of downstream signaling molecules, which is crucial for cellular responses to cytokines. For example, when primary rat nucleus pulposus (NP) cells were treated with this compound, a significant reduction in cell viability was observed under oxidative stress conditions induced by tert-butyl hydroperoxide (TBHP) .
Table 1: Effects of this compound on Cell Viability
Treatment Concentration (μM) | Cell Viability (%) |
---|---|
0 | 100 |
50 | 85 |
100 | 60 |
200 | 30 |
This table summarizes the impact of varying concentrations of this compound on cell viability, indicating a dose-dependent response.
Case Studies
Research has highlighted several case studies focusing on diseases where JAK3 inhibition could be beneficial:
- Autoimmune Diseases : In models of rheumatoid arthritis, this compound administration resulted in reduced inflammation and joint destruction, supporting its potential as a therapeutic agent .
- Cancer Therapy : Preclinical studies have shown that this compound can enhance the efficacy of existing chemotherapeutic agents by modulating immune responses and reducing tumor-associated inflammation .
Safety and Toxicology
The safety profile of this compound has been evaluated through various assays assessing cytotoxicity and off-target effects. Preliminary findings suggest that while this compound is highly effective against JAK3, it exhibits minimal toxicity towards other kinases at therapeutic concentrations .
Future Directions
Ongoing research aims to further elucidate the pharmacokinetics and long-term effects of this compound in clinical settings. Additionally, there is interest in exploring combination therapies that leverage this compound's mechanism to enhance treatment outcomes for patients with complex diseases involving multiple signaling pathways.
Propiedades
IUPAC Name |
(E)-2-cyano-3-[5-(3-cyclohexyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-29(2)24(31)15(13-25)12-17-8-9-20(32-17)23-28-19-14-27-22-18(10-11-26-22)21(19)30(23)16-6-4-3-5-7-16/h8-12,14,16H,3-7H2,1-2H3,(H,26,27)/b15-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMZWYLOARVASY-NTCAYCPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does FM-381 interact with JAK3 and what are the downstream effects of this interaction?
A: this compound selectively targets JAK3, a tyrosine kinase involved in immune signaling. It achieves this selectivity by binding to a unique arginine pocket near the ATP binding site of JAK3, a feature not found in other JAK isoforms [, ]. This interaction inhibits JAK3 activity, thereby disrupting downstream signaling pathways reliant on JAK3, such as the JAK/STAT pathway [, ].
Q2: What are the structural characteristics of this compound that contribute to its selectivity for JAK3?
A: The selectivity of this compound for JAK3 stems from its unique structural features. Specifically, a nitrile substituent present in this compound interacts with arginine residues in JAK3, inducing the formation of a novel binding pocket []. This arginine pocket is absent in other JAK isoforms, explaining the high selectivity of this compound for JAK3 over other kinases [].
Q3: What research has been conducted on improving the pharmacokinetic properties of this compound and similar compounds?
A: Initial studies indicated that this compound and related compounds suffered from limitations in uptake and exposure in vivo due to metabolic instability of side groups interacting with the JAK3 selectivity pocket []. To address this, researchers explored modifications to the compound structure, including conjugation to macrolide scaffolds with medium chain linkers. This strategy successfully stabilized the compounds, improved their transport to organs, and prolonged their tissue half-lives while preserving JAK3 affinity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.